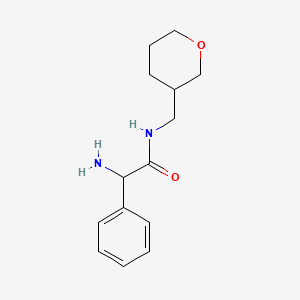![molecular formula C13H17NO5 B7559353 2-Methyl-5-[(oxane-4-carbonylamino)methyl]furan-3-carboxylic acid](/img/structure/B7559353.png)
2-Methyl-5-[(oxane-4-carbonylamino)methyl]furan-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-5-[(oxane-4-carbonylamino)methyl]furan-3-carboxylic acid, commonly known as MOCFA, is a molecule that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of MOCFA is not fully understood, but it is believed to exert its effects through various pathways. In cancer cells, MOCFA has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. Inflammation is also believed to play a role in the anticancer effects of MOCFA, as it has been shown to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
MOCFA has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that MOCFA exhibits antioxidant properties, which may be attributed to its ability to scavenge free radicals. It has also been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MOCFA in lab experiments is its ability to selectively target cancer cells. This makes it a promising candidate for the development of targeted cancer therapies. However, one of the limitations of using MOCFA is its low solubility in water, which may limit its potential applications.
Orientations Futures
There are several future directions for the study of MOCFA. One of the main areas of interest is the development of targeted cancer therapies using MOCFA. Further studies are also needed to fully understand the mechanism of action of MOCFA and its potential applications in material science and agriculture. Additionally, the development of more efficient synthesis methods for MOCFA may help to overcome some of its limitations.
Méthodes De Synthèse
MOCFA can be synthesized using a multi-step process that involves the reaction of furfural with ethyl acetoacetate, followed by the reaction of the resulting intermediate with oxane-4-carbonyl chloride. The final product is obtained by hydrolyzing the resulting compound with sodium hydroxide.
Applications De Recherche Scientifique
MOCFA has been studied extensively for its potential applications in various fields such as medicine, material science, and agriculture. In medicine, MOCFA has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use as a drug delivery system due to its ability to selectively target cancer cells.
In material science, MOCFA has been used as a building block for the synthesis of various polymers and materials. It has also been studied for its potential use in the development of biosensors and other electronic devices.
In agriculture, MOCFA has been studied for its potential use as a plant growth regulator and as a natural pesticide.
Propriétés
IUPAC Name |
2-methyl-5-[(oxane-4-carbonylamino)methyl]furan-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5/c1-8-11(13(16)17)6-10(19-8)7-14-12(15)9-2-4-18-5-3-9/h6,9H,2-5,7H2,1H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEPHWRHCPJZPSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)CNC(=O)C2CCOCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[2-(2,3-dihydro-1H-inden-5-yl)acetyl]-ethylamino]acetic acid](/img/structure/B7559273.png)
![2-[(4-Ethoxyphenyl)methyl-ethylamino]acetic acid](/img/structure/B7559278.png)
![2-amino-N-[(4-methoxyphenyl)methyl]butanediamide](/img/structure/B7559281.png)
![2-[(2,3-Dimethylbenzoyl)-ethylamino]acetic acid](/img/structure/B7559302.png)
![N-[4-ethoxy-3-(hydroxymethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B7559318.png)
![N-[(3-hydroxyphenyl)methyl]-2-methylpyrazole-3-carboxamide](/img/structure/B7559323.png)
![3-[1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methylamino]ethyl]phenol](/img/structure/B7559326.png)



![5-[[(5-Chlorofuran-2-carbonyl)amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B7559354.png)

![2-[[2-(Methoxymethyl)phenyl]methylamino]pyridine-4-carbonitrile](/img/structure/B7559373.png)
![N-[[2-(methoxymethyl)phenyl]methyl]-1-phenylethanamine](/img/structure/B7559382.png)